2-(2-bromophenyl)ethane-1-sulfonamide

Lipophilicity profiling Drug-likeness prediction Chromatographic method development

2-(2-Bromophenyl)ethane-1-sulfonamide (CAS 1286754-90-2, PubChem CID is a synthetic aryl sulfonamide building block with the molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.14 g/mol. The compound features a primary sulfonamide group (-SO₂NH₂) linked via an ethylene spacer (-CH₂CH₂-) to a phenyl ring bearing a bromine atom at the ortho (2-) position.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
CAS No. 1286754-90-2
Cat. No. B1381131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-bromophenyl)ethane-1-sulfonamide
CAS1286754-90-2
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCS(=O)(=O)N)Br
InChIInChI=1S/C8H10BrNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2,(H2,10,11,12)
InChIKeyJAWVVMFAOOKVSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromophenyl)ethane-1-sulfonamide (CAS 1286754-90-2): Procurement-Relevant Structural and Physicochemical Baseline for Ortho-Bromo Sulfonamide Building Blocks


2-(2-Bromophenyl)ethane-1-sulfonamide (CAS 1286754-90-2, PubChem CID 91666727) is a synthetic aryl sulfonamide building block with the molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.14 g/mol [1]. The compound features a primary sulfonamide group (-SO₂NH₂) linked via an ethylene spacer (-CH₂CH₂-) to a phenyl ring bearing a bromine atom at the ortho (2-) position . This ortho-bromo substitution pattern creates a sterically congested environment around the aromatic halide, which directly impacts its reactivity profile in metal-catalyzed cross-coupling reactions relative to meta- or para-substituted analogs [2]. The compound is supplied as a research chemical (typical purity 95% by HPLC or GC) and is classified under GHS as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicant following single exposure (Category 3, respiratory tract) [3].

Why In-Class Bromophenyl-Ethanesulfonamide Analogs Cannot Be Casually Interchanged: The Ortho-Substitution Differentiator in 2-(2-Bromophenyl)ethane-1-sulfonamide Procurement


Bromophenyl-ethanesulfonamide positional isomers share identical molecular formulae (C₈H₁₀BrNO₂S, MW 264.14) and gross functional group composition, yet the bromine substitution position on the phenyl ring produces measurably distinct physicochemical and reactivity profiles that directly affect synthetic utility [1]. The ortho-bromo configuration in CAS 1286754-90-2 introduces proximity-driven steric shielding of the C–Br bond by the adjacent ethylene-sulfonamide chain, which retards oxidative addition rates in palladium-catalyzed cross-coupling relative to less hindered meta- or para-bromo isomers [2]. Computed XLogP3 values differ between ortho (1.6) and meta congeners, reflecting altered hydrogen-bonding capacity of the sulfonamide group when positioned ortho to the bulky bromine atom [1]. Additionally, regioisomeric connectivity variants—such as 1-(2-bromophenyl)ethane-1-sulfonamide (CAS 1249973-36-1), where the sulfonamide is attached directly at the benzylic carbon rather than via an ethylene spacer—present fundamentally different steric environments and metabolic liabilities [3]. These differences are not interchangeable in structure-activity relationship (SAR) programs, fragment-based screening campaigns, or multi-step synthetic sequences where regiochemical fidelity determines downstream coupling efficiency and product purity.

Quantitative Differentiation Evidence for 2-(2-Bromophenyl)ethane-1-sulfonamide vs. Closest Bromophenyl-Sulfonamide Analogs


Ortho-Bromo Substitution Pattern Confers Distinct Computed Lipophilicity (XLogP3 = 1.6) Compared to Meta-Isomer Scaffold

The ortho-bromo substitution in 2-(2-bromophenyl)ethane-1-sulfonamide yields a PubChem-computed XLogP3-AA value of 1.6 [1]. While direct experimentally determined logP values for the meta congener (CAS 1286754-89-9) are not publicly reported in peer-reviewed literature, the ortho isomer's lipophilicity falls within a range consistent with slightly enhanced aqueous solubility potential compared to bromophenyl-sulfonamide analogs bearing additional N-alkyl substitution, which typically exhibit XLogP3 values exceeding 2.0 . This difference is meaningful for reversed-phase HPLC method development, where retention time predictability depends on accurate logP estimation for the specific regioisomer, and for fragment-based drug discovery where logP governs nonspecific binding and solubility in biochemical assay buffers.

Lipophilicity profiling Drug-likeness prediction Chromatographic method development

Predicted Acid Dissociation Constant (pKa 10.52) Defines the Sulfonamide NH₂ Acidity Profile: Implications for Salt Formation and Ionizable Group Reactivity

The predicted pKa of 10.52 ± 0.60 for 2-(2-bromophenyl)ethane-1-sulfonamide indicates that the primary sulfonamide -SO₂NH₂ group is a very weak acid, remaining predominantly unionized under physiological pH and standard laboratory conditions (pH 1–9) . This contrasts with N-aryl sulfonamide analogs (e.g., N-(2-bromophenyl)ethanesulfonamide), where the N–H proton acidity is enhanced by conjugation with the aromatic ring, typically lowering the pKa into the 5–8 range and enabling deprotonation under mildly basic conditions . The high pKa of the target compound means that common derivatization strategies relying on sulfonamide NH deprotonation (e.g., N-alkylation under basic conditions) require stronger bases (e.g., NaH, KOtBu) than would be needed for N-aryl sulfonamide congeners—a practical consideration for synthetic route planning and procurement of the correct building block for downstream chemistry.

pKa prediction Salt screening Synthetic derivatization strategy

Topological Polar Surface Area (TPSA 68.5 Ų) and Hydrogen Bond Donor Count (1) Quantify Membrane Permeability Potential Relative to N-Substituted Analogs

The computed Topological Polar Surface Area (TPSA) of 68.5 Ų for 2-(2-bromophenyl)ethane-1-sulfonamide, combined with a single hydrogen bond donor (HBD = 1) and three hydrogen bond acceptors (HBA = 3) [1], places this compound within favorable oral bioavailability space according to Veber's rules (TPSA < 140 Ų; rotatable bonds ≤ 10) [2]. In direct comparison, N-(2-bromophenyl)ethanesulfonamide—which bears an additional N–H donor—exhibits an HBD count of 2, increasing its polarity and potentially reducing passive membrane permeability . For medicinal chemistry programs evaluating bromophenyl-sulfonamide fragments as starting points, the primary sulfonamide ortho-bromo isomer's lower HBD count may confer superior cell permeability in Caco-2 or PAMPA assays compared to secondary sulfonamide analogs—though experimental validation data for this specific compound remain absent from the public literature.

ADME prediction Blood-brain barrier penetration Fragment-based drug design

Ortho-Bromo Aryl Halide Exhibits Sterically Modulated Reactivity in Palladium-Catalyzed Cross-Coupling: Literature Precedent for Retarded Oxidative Addition vs. Para/Meta Isomers

Literature on ortho-substituted aryl bromides consistently demonstrates that steric crowding adjacent to the C–Br bond slows the oxidative addition step in Pd(0)-catalyzed cross-coupling reactions relative to para- or meta-substituted isomers [1]. For 2-(2-bromophenyl)ethane-1-sulfonamide, the ethylene-sulfonamide chain at the ortho position creates a steric environment that may necessitate modified catalytic conditions (e.g., bulkier phosphine ligands such as SPhos or XPhos, elevated temperatures, or longer reaction times) compared to the meta isomer (CAS 1286754-89-9), where the bromine is spatially distant from the sulfonamide-bearing side chain . This differential reactivity has been experimentally validated in related ortho-bromobenzenesulfonamide systems, where a marked decrease in reactivity was observed when β-hydrogen atoms or bulky ortho substituents were present on the coupling partner [2]. For procurement decisions, this means that synthetic routes validated with the meta isomer cannot be directly transferred to the ortho isomer without re-optimization of coupling conditions.

Suzuki-Miyaura coupling Buchwald-Hartwig amination Cross-coupling reaction optimization

GHS Hazard Profile Differentiates Handling and Storage Requirements from Meta-Isomer Comparator

The GHS classification for 2-(2-bromophenyl)ethane-1-sulfonamide, aggregated from ECHA C&L notifications, includes three hazard categories: Skin Irritation Category 2 (H315, 100% of notifications), Eye Irritation Category 2A (H319, 100%), and Specific Target Organ Toxicity – Single Exposure Category 3 for respiratory tract irritation (H335, 100%) [1]. The signal word is 'Warning.' This hazard profile is consistent with the class of primary aryl sulfonamides and does not include more severe hazard categories (e.g., acute oral toxicity, mutagenicity, or reproductive toxicity) that may accompany certain N-substituted or polyhalogenated sulfonamide analogs [2]. The absence of mutagenicity and carcinogenicity classifications at the GHS level distinguishes this compound from certain benzenesulfonamide derivatives containing nitro or amino substituents, simplifying laboratory handling protocols and reducing regulatory burden in multi-compound screening collections .

Laboratory safety Chemical inventory management Regulatory compliance

Purity Specification Benchmarking: 95% HPLC/GC Purity with Multi-Scale Availability (1 g–10 g) Across Independent Vendor Sources

2-(2-Bromophenyl)ethane-1-sulfonamide is commercially available at a standard purity of 95% (HPLC or GC) from multiple independent suppliers including American Elements, LeYan, ChemicalBook-listed vendors, and CymitQuimica, with packaging scales ranging from 1 g to 10 g . The meta isomer (CAS 1286754-89-9) is similarly available at 95% purity from Sigma-Aldrich and other sources, while LeYan offers a 98% purity grade for the meta congener (Product No. 1683897) . The ortho isomer's availability at 95% purity across multiple vendors reduces single-supplier dependency risk, though it lacks the higher 98% purity grade commercially accessible for the meta isomer—a potentially meaningful difference for applications requiring >97% chemical purity, such as biophysical assay validation or co-crystallization trials.

Building block procurement Supply chain reliability Quality control benchmarking

Evidence-Backed Application Scenarios for 2-(2-Bromophenyl)ethane-1-sulfonamide in Medicinal Chemistry and Chemical Biology Research


Fragment-Based Drug Discovery Libraries Requiring Ortho-Bromo Aryl Handles for Late-Stage Diversification

The ortho-bromo substitution in 2-(2-bromophenyl)ethane-1-sulfonamide provides a sterically differentiated aryl halide handle for Pd-catalyzed cross-coupling diversification (Suzuki-Miyaura, Buchwald-Hartwig) in fragment elaboration campaigns. The compound's moderate lipophilicity (XLogP3 = 1.6) [1] and favorable TPSA (68.5 Ų) [2] place it within fragment-like property space (MW < 300, clogP < 3, HBD ≤ 3, HBA ≤ 3), making it suitable for fragment screening libraries where the sulfonamide group serves as a zinc-binding pharmacophore or hydrogen-bond anchor. The ortho-bromo position offers distinct exit vector geometry compared to meta- or para-bromo fragments, enabling exploration of different chemical space in structure-based drug design .

Synthetic Methodology Development for Sterically Hindered Aryl Bromide Cross-Coupling Optimization

The steric environment created by the ortho relationship between the bromine atom and the ethylene-sulfonamide chain in CAS 1286754-90-2 makes this compound a valuable model substrate for developing and benchmarking catalytic systems for hindered aryl bromide activation. As evidenced by class-level literature precedent on ortho-substituted aryl bromides [1], this compound can serve as a challenging test case for evaluating new phosphine ligand families, N-heterocyclic carbene (NHC) catalysts, or photoredox/nickel dual catalytic systems. Successful coupling conditions developed for this substrate are likely translatable to other sterically demanding drug-like intermediates—making procurement of this specific ortho isomer strategically valuable for methodology groups.

Primary Sulfonamide Pharmacophore Screening Against Metallo-enzyme Targets (Carbonic Anhydrase, Steroid Sulfatase)

The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding motif in carbonic anhydrase (CA) and steroid sulfatase (STS) inhibitor design [1]. While no direct biological data are publicly available for this specific compound against these targets, the combination of a primary sulfonamide zinc-binding group with an ortho-bromo substituent creates a distinct pharmacophoric profile. The ortho-bromine may participate in halogen bonding with backbone carbonyls or π-systems in the enzyme active site, as observed in crystal structures of related N-(2-bromophenyl)pyrrolidine-1-sulfonamide bound to human NAD(P)H:quinone oxidoreductase (PDB 6FY4) [2]. The predicted pKa of 10.52 ensures the sulfonamide remains unionized at physiological pH, preserving its hydrogen-bond donor capacity for target engagement .

Building Block for Sulfonamide-Containing PROTAC Linker Synthesis

The ethylene spacer between the phenyl ring and the sulfonamide group in CAS 1286754-90-2 provides a flexible two-carbon linker motif that, combined with the ortho-bromo synthetic handle, enables modular construction of sulfonamide-containing PROTAC (Proteolysis Targeting Chimera) linker arms. The bromine serves as a functionalization point for attaching E3 ligase-recruiting moieties (e.g., via Suzuki coupling to cereblon or VHL ligands), while the terminal primary sulfonamide can be further derivatized or remain as a solubility-modulating group. The computed rotatable bond count of 3 [1] indicates adequate conformational flexibility for ternary complex formation—a critical requirement in PROTAC design where linker rigidity/flexibility balance directly affects degradation efficiency.

Quote Request

Request a Quote for 2-(2-bromophenyl)ethane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.